

A Comparative Guide to the Catalytic Activity of H3NTB-Lanthanide MOFs

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Compound of Interest

Compound Name: 4,4',4''-Nitrilotribenzoic acid

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This guide provides a comprehensive validation of the catalytic activity of H3NTB-lanthanide metal-organic frameworks (MOFs). Through a detailed comparison with alternative catalysts, supported by experimental data, this document serves as a valuable resource for selecting the optimal catalytic system for Knoevenagel condensation, deacetalization-Knoevenagel cascade reactions, and CO₂ cycloaddition reactions.

Executive Summary

H3NTB-lanthanide MOFs have emerged as robust and efficient heterogeneous catalysts for a variety of organic transformations. Their crystalline structure, high surface area, and the synergistic effect of Lewis acidic lanthanide centers and basic sites on the organic linker contribute to their remarkable catalytic performance. This guide demonstrates that H3NTB-lanthanide MOFs, particularly those containing terbium (Tb) and ytterbium (Yb), exhibit catalytic activities that are often superior to or competitive with other established catalytic systems. The reusability and stability of these MOFs further enhance their appeal for sustainable chemical synthesis.

Data Presentation: A Comparative Analysis

The catalytic performance of H3NTB-lanthanide MOFs is compared with a range of alternative catalysts for three key organic reactions. The following tables summarize the quantitative data, offering a clear comparison of reaction conditions, yields, and catalyst efficiency.

Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Catalyst	Catalyst Loading	Solvent	Temperature (°C)	Time	Yield (%)	Reference
1-Tb (H3NTB-Tb MOF)	2.5 mol%	Solvent-free	60	10 min	99	[1]
1-Dy (H3NTB-Dy MOF)	2.5 mol%	Solvent-free	60	15 min	98	[1]
1-Eu (H3NTB-Eu MOF)	2.5 mol%	Solvent-free	60	20 min	96	[1]
MgO/ZrO2	50 mg	Solvent-free	60	20 min	93	[2]
NiCu@MW CNT	4 mg	H2O/CH3OH	25	30 min	98	[3]
[Bmim][OAc] (Ionic Liquid)	20 mol%	Water	Room Temp.	5 min	97	[4]
Boric Acid	10 mol%	Aqueous Ethanol	Room Temp.	30 min	94	[5]
ZIF-8	40 mg	Toluene	Room Temp.	2 h	~95	[6]

Table 2: Deacetalization-Knoevenagel Cascade Reaction of Benzaldehyde Dimethyl Acetal and Malononitrile

Catalyst	Catalyst Loading	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1-Tb (H3NTB-Tb MOF)	5 mol%	Toluene	100	12	98	[7]
1-Yb (H3NTB-Yb MOF)	5 mol%	Toluene	100	12	97	[7]
Yb-BDC-NH2 (MOF)	100 mg	DMSO-d6	50	24	~95	[8]
Bis(melaminium)adipate (BMA)	10 mg	Water	27	24	98	[9]
PANF-EC3/2	20 mg	Water	Room Temp.	1.5	97	[10]
SZ/MgO/M-SBA-15	25 mg	Toluene	90	6	~85	[11]

Table 3: CO₂ Cycloaddition with Propylene Oxide

Catalyst	Co-catalyst	Catalyst Loading	Temperature (°C)	Pressure (atm)	Time (h)	Yield (%)	Reference
1-Tb (H3NTB-Tb MOF)	TBAB	2 mol%	100	10	12	96	[7]
1-Yb (H3NTB-Yb MOF)	TBAB	2 mol%	100	10	12	95	[7]
CeO ₂ -La ₂ O ₃	None	100 mg	150	30	6	69	[1]
Triethylamine/NBu ₄ Br	NBu ₄ Br	-	100	1	1	>99	[12] [13]
CaI ₂ -18C6	18-crown-6	5 mol%	Room Temp.	1	24	High	[14]
Imidazolium-based ILs	None	-	100	54	4	~90	[15]

Experimental Protocols

Detailed methodologies for the synthesis of H3NTB-lanthanide MOFs and the catalytic reactions are provided below.

Synthesis of H3NTB-Lanthanide MOFs (1-Ln)

Materials:

- 4,4',4''-nitrilotribenzoic acid (H3NTB)
- Ln(NO₃)₃·xH₂O (Ln = Sm, Eu, Gd, Tb, Dy, Ho, Er, Yb)

- N-Methyl-2-pyrrolidone (NMP)
- Hydrochloric acid (HCl)
- Dimethylformamide (DMF)
- Ethanol

Procedure:

- A mixture of H3NTB (0.05 mmol), the respective lanthanide nitrate (0.05 mmol), NMP (5 mL), and concentrated HCl (0.1 mL) is sealed in a 20 mL Teflon-lined stainless steel autoclave.
- The autoclave is heated to 120 °C for 72 hours.
- After cooling to room temperature, the resulting crystals are collected by filtration.
- The crystals are washed with DMF and ethanol and then dried in air.

General Procedure for Catalytic Knoevenagel Condensation

Catalyst Activation:

- The H3NTB-Ln MOF catalyst is activated by heating at 150 °C under vacuum for 12 hours to remove guest solvent molecules.

Reaction Procedure:

- In a round-bottom flask, the activated H3NTB-Ln MOF catalyst (2.5 mol%) is added to a mixture of benzaldehyde (1 mmol) and malononitrile (1.2 mmol).
- The reaction mixture is stirred at 60 °C under solvent-free conditions for the specified time.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After completion, the solid catalyst is separated by centrifugation.

- The product is purified by column chromatography.

General Procedure for Deacetalization-Knoevenagel Cascade Reaction

Catalyst Activation:

- The H3NTB-Ln MOF catalyst is activated as described above.

Reaction Procedure:

- A mixture of benzaldehyde dimethyl acetal (0.5 mmol), malononitrile (0.6 mmol), and the activated H3NTB-Ln MOF catalyst (5 mol%) in toluene (3 mL) is placed in a sealed reaction tube.
- The mixture is stirred at 100 °C for the specified time.
- After cooling to room temperature, the catalyst is removed by centrifugation.
- The filtrate is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield.

General Procedure for CO₂ Cycloaddition

Catalyst Activation:

- The H3NTB-Ln MOF catalyst is activated as described above.

Reaction Procedure:

- The activated H3NTB-Ln MOF catalyst (2 mol%) and tetrabutylammonium bromide (TBAB) (2 mol%) are placed in a stainless steel autoclave.
- Propylene oxide (10 mmol) is added to the autoclave.
- The autoclave is purged with CO₂ several times and then pressurized with CO₂ to 10 atm.
- The reaction mixture is stirred at 100 °C for the specified time.

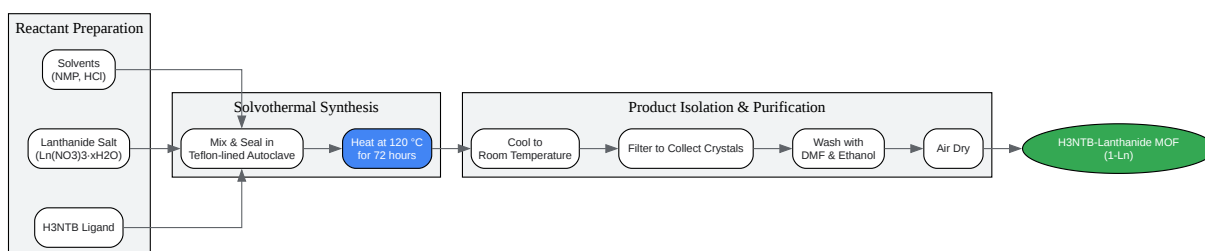
- After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
- The product is extracted with diethyl ether and the catalyst is separated by centrifugation.
- The yield is determined by ^1H NMR spectroscopy.

Catalyst Reusability Test

- After a catalytic run, the H3NTB-Ln MOF catalyst is recovered by centrifugation.
- The catalyst is washed thoroughly with ethanol and dried under vacuum at 60 °C.
- The recovered catalyst is then used in a subsequent catalytic run under the same reaction conditions.
- This process is repeated for several cycles to evaluate the stability and reusability of the catalyst.

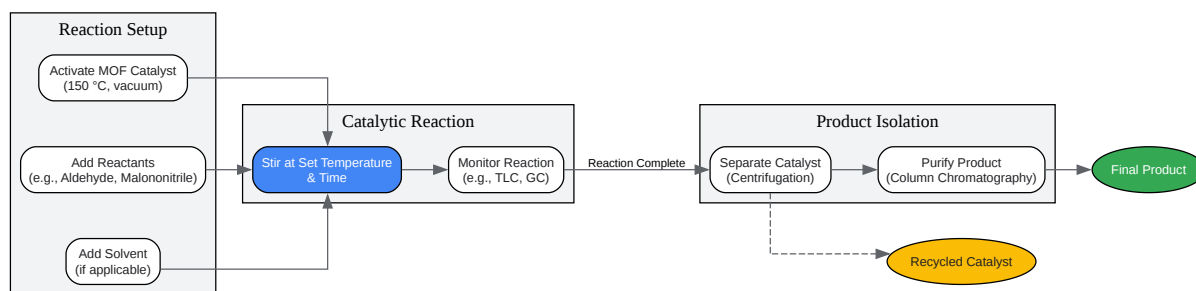
Visualizations

The following diagrams illustrate the experimental workflows and proposed catalytic mechanisms.



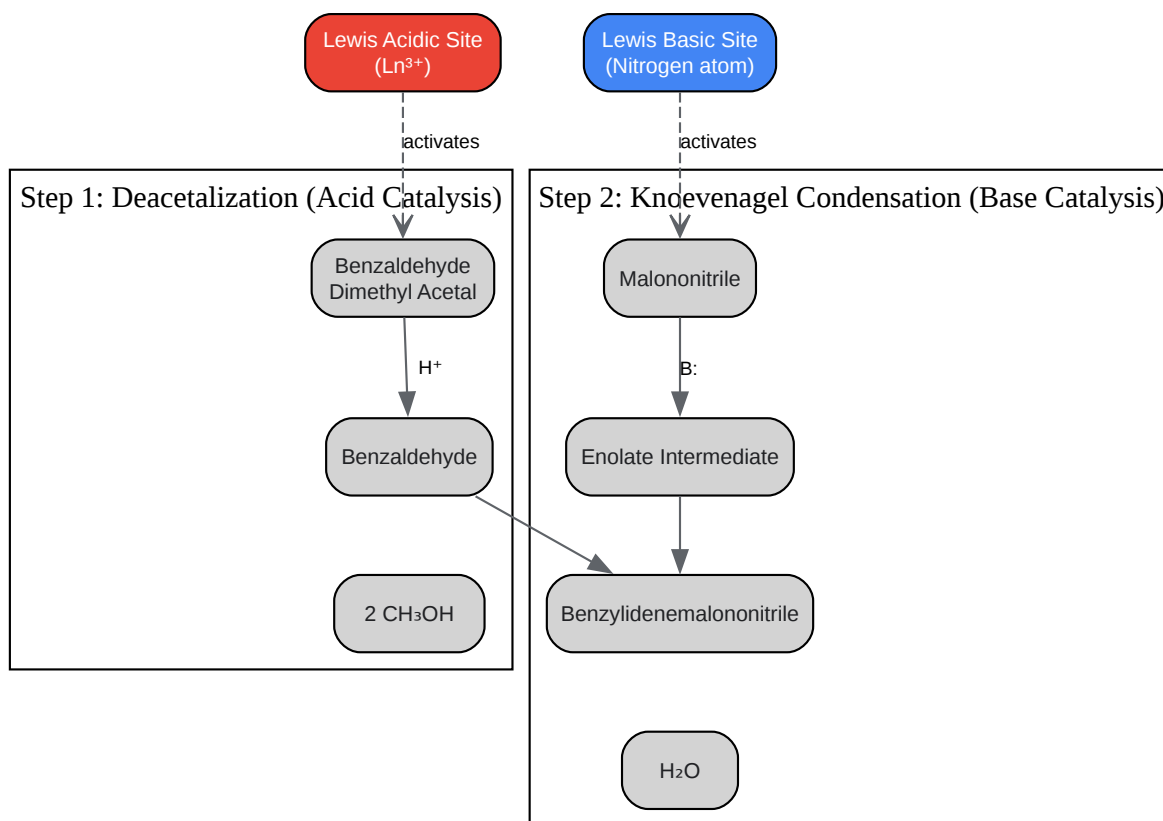
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Caption: Experimental workflow for the solvothermal synthesis of H3NTB-lanthanide MOFs.



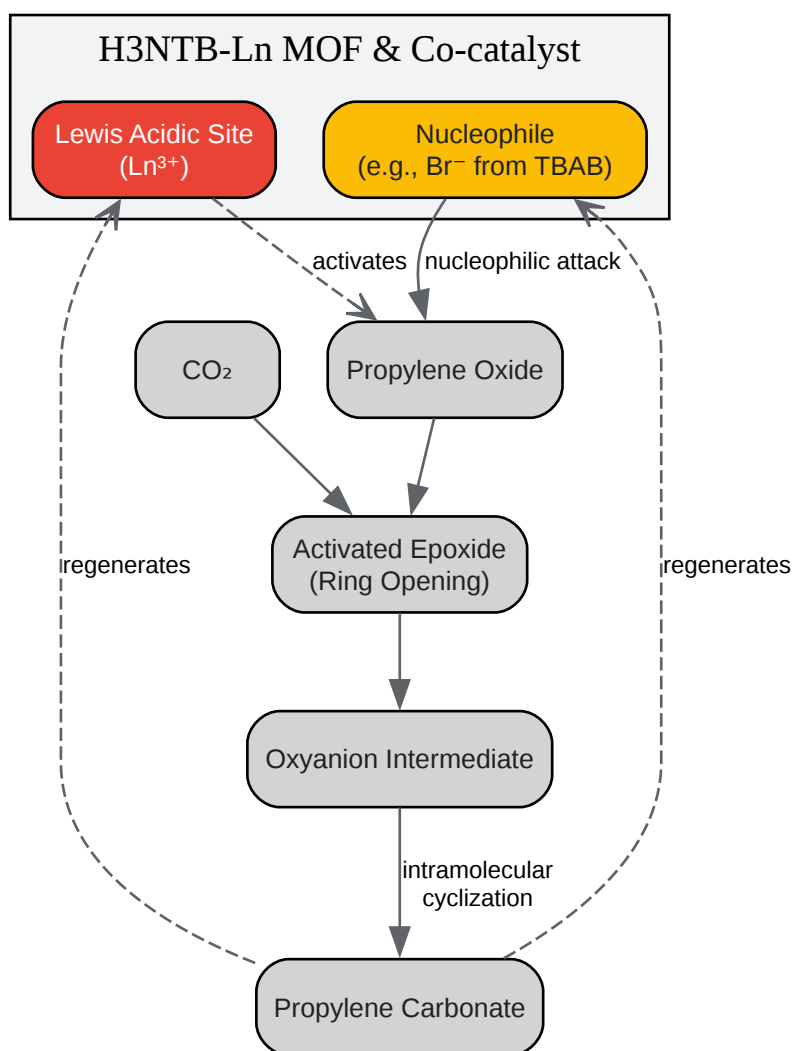
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Caption: General experimental workflow for a catalytic test using H3NTB-lanthanide MOFs.



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Caption: Bifunctional catalytic mechanism for the deacetalization-Knoevenagel cascade reaction.



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Caption: Proposed mechanism for the CO₂ cycloaddition reaction catalyzed by H3NTB-lanthanide MOFs.

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